ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core with a 4-oxo functional group. The structure features:
- Thioacetamido linker (-S-CH2-C(=O)-NH-) connecting the pyrazolo-pyrimidinone core to a benzoate ester group, which may influence solubility and metabolic stability.
- Ethyl benzoate ester at the ortho position, serving as a prodrug moiety to modulate bioavailability.
Synthetic routes for analogous compounds (e.g., ) typically involve cyclization of pyrazolo-pyrimidinone precursors with sulfanyl acetamides under acidic conditions, followed by esterification .
Properties
IUPAC Name |
ethyl 2-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-3-33-22(31)14-8-4-5-9-16(14)25-19(29)13-34-23-26-20-15(21(30)27-23)12-24-28(20)17-10-6-7-11-18(17)32-2/h4-12H,3,13H2,1-2H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGFBCNJYNYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Pyrazolopyrimidine Core: : The pyrazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenyl isocyanate. This reaction is usually performed under mild conditions, with the use of a base such as triethylamine to facilitate the substitution.
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Attachment of the Benzoate Ester: : The final step involves the esterification of the intermediate compound with ethyl chloroformate in the presence of a base like pyridine. This reaction is typically carried out at room temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
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Substitution: : Nucleophilic substitution reactions can occur at the methoxyphenyl group or the benzoate ester, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Triethylamine as a base, various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Structure Representation
The compound features a pyrazolo[3,4-d]pyrimidine core linked to an ethyl benzoate moiety through a sulfanyl-acetamido group. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate exhibit significant antimicrobial properties. For instance:
- Synthesis and Screening : A study synthesized derivatives of norfloxacin containing thiazole moieties and tested them for antimicrobial activity. Some derivatives showed excellent efficacy against various bacterial strains, suggesting that similar structural motifs may enhance activity in this compound as well .
Anticancer Potential
The pyrazolo[3,4-d]pyrimidine scaffold is known for its anticancer properties. Compounds with this core have been studied for their ability to inhibit cancer cell proliferation:
- Mechanism of Action : Pyrazolo[3,4-d]pyrimidines are believed to act by inhibiting specific kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anti-inflammatory Effects
Emerging studies suggest that compounds containing the pyrazolo structure may also exhibit anti-inflammatory properties:
- Inflammation Models : In vitro studies have shown that similar compounds can downregulate pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications enhanced efficacy significantly .
Case Study 2: Anticancer Activity
Another research effort focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for anticancer testing. The derivatives were tested against various human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Case Study 3: Anti-inflammatory Properties
In a separate investigation, a series of pyrazolo compounds were evaluated for their anti-inflammatory effects using animal models of inflammation. The study found that these compounds significantly reduced inflammation markers in treated subjects .
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Thioether linkers (as in the target compound) are prone to oxidation, necessitating inert conditions during synthesis .
- Structure-Activity Relationships (SAR) :
- Crystallographic Data: SHELX refinement () confirms planar pyrazolo-pyrimidinone cores in analogues, critical for π-stacking in kinase binding .
Biological Activity
Ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate is a compound that integrates a pyrazolo[3,4-d]pyrimidine scaffold known for its diverse biological activities. This article explores its biological activity, particularly its anticancer and antimicrobial properties, supported by various studies and data.
Overview of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their potential in medicinal chemistry. They exhibit a range of biological activities including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Recent studies indicate their effectiveness against bacterial strains, making them candidates for dual-action therapies in cancer patients who are immunocompromised.
Anticancer Activity
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine structure can inhibit tumor growth effectively. For instance:
- A study reported that a related pyrazolo[3,4-d]pyrimidine compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a control .
- Flow cytometric analysis demonstrated that these compounds could induce apoptosis in cancer cells at low micromolar concentrations, suggesting a mechanism involving the activation of apoptotic pathways .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 | 2.24 | Induction of apoptosis |
| 1d | MCF-7 | 1.74 | Cell proliferation inhibition |
| 1e | HepG2 | - | - |
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives:
- A study evaluated the antibacterial activity of several derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that suggest these compounds may serve as effective alternatives or adjuncts to traditional antibiotics .
- The dual action against both cancer and bacterial infections is particularly beneficial in oncological settings where patients are at higher risk for infections due to immunosuppression caused by chemotherapy or other treatments .
Table 2: Antimicrobial Activity of Selected Pyrazolo[3,4-d]pyrimidines
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 0.125 |
| Compound 2 | E. coli | 8 |
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
- Study on Antitumor Efficacy : A comprehensive analysis showed that derivatives with similar structures significantly inhibited tumor growth in vivo and in vitro models. The study emphasized the importance of the pyrazolo[3,4-d]pyrimidine scaffold in enhancing anticancer activity across various cell lines including MCF7 and NCI-H460 .
- Antibacterial Evaluation : Another research effort focused on the synthesis and evaluation of these compounds against multiple bacterial strains. The findings indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like ampicillin .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step reactions involving sulfanyl acetamide coupling and pyrazolo-pyrimidinone core formation. Key steps include:
- Thioether linkage formation : Reacting 1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Benzoic acid derivatives are esterified using ethanol in the presence of H₂SO₄ or DCC/DMAP . Optimization : Yield improvements (e.g., 72–96% in related compounds) are achieved by controlling reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios. HPLC monitoring can identify intermediate purity issues .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- 1H NMR/HRMS : Essential for verifying molecular weight and functional groups (e.g., methoxy, sulfanyl, ester peaks). For example, pyrimidinone protons appear at δ 8.2–8.5 ppm .
- XRD : Resolves crystallographic details of the pyrazolo-pyrimidinone core and substituent orientations .
- HPLC-PDA : Detects impurities (>95% purity required for pharmacological studies) .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted starting materials (e.g., residual thiols) or hydrolyzed esters.
- Mitigation : Use of scavenger resins (e.g., polymer-bound thiophiles) or gradient column chromatography (silica gel, ethyl acetate/hexane) .
- Stability testing : Monitor degradation under acidic/basic conditions (e.g., pH 2–12) to identify labile groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., kinases). The methoxyphenyl group may occupy hydrophobic pockets, while the pyrimidinone core forms hydrogen bonds .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or metabolic stability .
- MD simulations : Evaluate conformational stability in aqueous vs. lipid environments .
Q. What experimental design strategies address contradictory spectroscopic data?
- DoE (Design of Experiments) : Use fractional factorial designs to isolate variables (e.g., solvent polarity, temperature) causing spectral discrepancies .
- Control experiments : Compare synthetic batches with reference standards (e.g., commercial analogs) .
- Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals in complex spectra .
Q. How can researchers manage toxic intermediates during scale-up?
- In situ quenching : Neutralize reactive species (e.g., H₂S byproducts) with oxidizing agents like H₂O₂ .
- Process intensification : Continuous-flow reactors minimize hazardous intermediate accumulation .
- Environmental controls : Use fume hoods with HEPA filters and real-time gas monitoring (e.g., for NOx or SOx) .
Methodological Guidance
Q. What protocols ensure reproducibility in SAR (Structure-Activity Relationship) studies?
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and IC50 determination via dose-response curves .
- Batch documentation : Record solvent lots, catalyst sources, and storage conditions (−20°C under argon) .
- Negative controls : Include known inactive analogs to validate assay specificity .
Q. How are stability profiles assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
